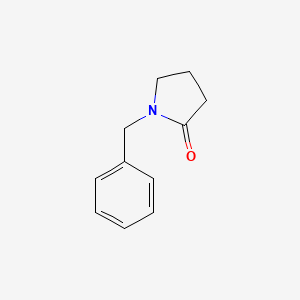
1-Benzyl-2-pyrrolidinone
Cat. No. B1346716
Key on ui cas rn:
5291-77-0
M. Wt: 175.23 g/mol
InChI Key: LVUQCTGSDJLWCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04444762
Procedure details


6.97 g (0.06 M) of γ-butyrolactone is mixed with 6.97 g (0.065 M) of benzylamine and heated at 190° for 24 hours. Excess benzyl amine and water was distilled off and the residue was distilled to obtain 7.4 g (70%); b.p. 125°-130°/1 mm.


Identifiers


|
REACTION_CXSMILES
|
[C:1]1(=[O:6])O[CH2:4][CH2:3][CH2:2]1.[CH2:7]([NH2:14])[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1>>[CH2:7]([N:14]1[CH2:4][CH2:3][CH2:2][C:1]1=[O:6])[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
6.97 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(CCCO1)=O
|
|
Name
|
|
|
Quantity
|
6.97 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)N
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
heated at 190° for 24 hours
|
|
Duration
|
24 h
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
Excess benzyl amine and water was distilled off
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
the residue was distilled
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to obtain 7.4 g (70%)
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
C(C1=CC=CC=C1)N1C(CCC1)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
